molecular formula C10H9ClN2O2 B573063 Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate CAS No. 1273577-20-0

Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Cat. No. B573063
M. Wt: 224.644
InChI Key: KLUYWIPXVPAABV-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a chemical compound with the molecular formula C10H9ClN2O2 . It is a pyrrolopyridine derivative, which is used in the synthesis of pharmaceutical compounds and as a building block in organic chemistry .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring . This leads to a large increase in JAK3 inhibitory activity .


Molecular Structure Analysis

The experimental charge density distribution in 4-chloro-1H-pyrrolo pyridine has been carried out using high-resolution X-ray diffraction data . The electronic structure of the compound has been calculated by density functional theory (DFT) at the BLYP level .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its IUPAC name is ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate . The InChI code is 1S/C10H9ClN2O2/c1-2-15-10(14)8-5-6-7(11)3-4-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13) .

Scientific Research Applications

  • Immunomodulation

    • Field : Immunology
    • Application : This compound has been used in the development of novel immunomodulators targeting Janus Kinase 3 (JAK3), which plays a crucial role in modulating inflammatory and immune mediators .
    • Method : The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .
    • Results : Compound 14c, a derivative of the original compound, was identified as a potent, moderately selective JAK3 inhibitor. Its immunomodulating effect on interleukin-2-stimulated T cell proliferation was demonstrated .
  • Cancer Treatment

    • Field : Oncology
    • Application : This compound has been used in the synthesis of derivatives that inhibit the proliferation and induce apoptosis in breast cancer 4T1 cells .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : One of the derivatives, 4h, significantly inhibited the migration and invasion of 4T1 cells .

Safety And Hazards

The compound is classified as harmful and has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions of research on this compound could involve further exploration of its potential as an immunomodulator targeting JAK3 . Additionally, more studies could be conducted to understand its synthesis and chemical reactions better.

properties

IUPAC Name

ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)6-5-13-9-8(6)7(11)3-4-12-9/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUYWIPXVPAABV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=NC=CC(=C12)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40737863
Record name Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

CAS RN

1273577-20-0
Record name Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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